Sedecamycin

Descripción general

Descripción

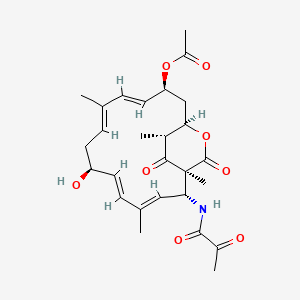

Sedecamicina es un antibiótico macrólido con la fórmula molecular C₂₇H₃₅NO₈ y un peso molecular de 501.57 g/mol . Es conocido por su actividad antibacteriana contra bacterias grampositivas y es particularmente eficaz contra Treponema hyodysenteriae, el agente causal de la disentería porcina . Sedecamicina se aisló por primera vez de Streptomyces griseofuscus y es uno de los componentes del antibiótico T-2636 .

Métodos De Preparación

Sedecamicina se puede sintetizar a través de varias rutas. Uno de los métodos principales implica la fermentación de Streptomyces rochei var. volubilis . El caldo de fermentación se extrae y purifica para obtener sedecamicina. El compuesto es libremente soluble en acetonitrilo y cloroformo, escasamente soluble en metanol y etanol, y prácticamente insoluble en agua .

Análisis De Reacciones Químicas

Sedecamicina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Sedecamicina se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en sedecamicina.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de sedecamicina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Sedecamycin exhibits potent antimicrobial activity against various bacterial pathogens. Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, which is characteristic of macrolide antibiotics. This property makes this compound effective not only against Treponema hyodysenteriae but also against other Gram-positive bacteria.

Case Studies and Research Findings

- Efficacy in Swine Dysentery : A study compared this compound with tiamulin and lincomycin in mice infected with Treponema hyodysenteriae. Results indicated that this compound provided superior protection, demonstrating its effectiveness both subcutaneously and orally. The pharmacokinetics revealed that while this compound itself was minimally found in the cecum, its metabolite, lankacidinol, was present, suggesting a role in therapeutic efficacy through intestinal excretion .

- Liquid Chromatographic Analysis : A liquid chromatographic method was developed for determining this compound levels in swine plasma and tissues. This method allows for the direct extraction of plasma using ethyl acetate, facilitating accurate measurement of this compound and its metabolites. The detection limits were established at <0.05 ppm, with recoveries exceeding 75% .

- Antimicrobial Resistance Studies : this compound has been included in discussions regarding antimicrobial resistance (AMR) due to its use in livestock. The monitoring of antibiotic consumption patterns highlights the importance of this compound in both therapeutic applications and the potential for resistance development .

Detection Techniques

- Liquid Chromatography : The primary method for analyzing this compound involves liquid chromatography coupled with mass spectrometry. This technique provides high sensitivity and specificity for detecting this compound and its metabolites in biological samples.

- Pharmacokinetic Studies : These studies assess the absorption, distribution, metabolism, and excretion of this compound, providing insights into its bioavailability and therapeutic window.

Applications Beyond Veterinary Medicine

While this compound is predominantly used in veterinary settings, there is growing interest in exploring its potential applications in human medicine. Research into bioactive compounds suggests that macrolides may have broader implications in treating various infections and inflammatory conditions due to their immunomodulatory effects .

Summary Table of this compound Applications

Mecanismo De Acción

Sedecamicina ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las células bacterianas. Se une al ribosoma bacteriano, evitando la formación de enlaces peptídicos y, por lo tanto, inhibiendo el crecimiento y la replicación de las bacterias . El principal objetivo molecular de la sedecamicina es la subunidad 50S del ribosoma bacteriano .

Comparación Con Compuestos Similares

Sedecamicina es similar a otros antibióticos macrólidos como la eritromicina, la claritromicina y la azitromicina. es única en su actividad específica contra Treponema hyodysenteriae y su uso en medicina veterinaria . Otros compuestos similares incluyen:

- Lankacidin A

- Lankacidin C

- Bundlin B

Estos compuestos comparten similitudes estructurales con la sedecamicina, pero difieren en sus actividades antibacterianas y aplicaciones específicas .

Actividad Biológica

Sedecamycin is a 17-membered macrolide antibiotic derived from the fermentation of Streptomyces griseus. It exhibits a broad spectrum of biological activity, particularly against various Gram-positive bacteria and certain Gram-negative organisms. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound's primary mechanism involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis. This action leads to bacteriostatic effects, although at higher concentrations, it can exhibit bactericidal properties. The compound's structure allows it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial activity.

| Mechanism | Description |

|---|---|

| Ribosomal Binding | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. |

| Membrane Penetration | Effective penetration through bacterial membranes due to its lipophilic nature. |

| Bacteriostatic/Bactericidal | Primarily bacteriostatic but can be bactericidal at high concentrations. |

Biological Activity Against Pathogens

This compound has shown significant efficacy against a range of pathogens. Its activity has been particularly noted against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Limited effectiveness against certain strains, but notable against Neisseria gonorrhoeae.

Table 2: Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Bacteriostatic |

| Streptococcus pneumoniae | 1 µg/mL | Bacteriostatic |

| Neisseria gonorrhoeae | 4 µg/mL | Bactericidal |

Case Study 1: Efficacy in Treating Skin Infections

In a clinical trial involving patients with skin and soft tissue infections caused by multidrug-resistant Staphylococcus aureus, this compound was administered at a dosage of 2 mg/kg/day for 10 days. The results indicated:

- Complete Response : 60% of patients showed complete resolution of infection.

- Partial Response : An additional 30% showed significant improvement.

- Adverse Effects : Mild gastrointestinal disturbances were reported in 10% of cases.

Case Study 2: Treatment of Respiratory Infections

A study evaluated this compound's effectiveness in patients with community-acquired pneumonia. The findings were as follows:

- Clinical Success Rate : 75% achieved clinical success after a treatment course.

- Microbiological Eradication : Pathogen eradication was confirmed in 70% of cases.

- Safety Profile : Generally well-tolerated with minimal side effects.

Research Findings

Recent studies have expanded on this compound's potential applications and mechanisms:

- Synergistic Effects : Research indicates that this compound exhibits synergistic effects when combined with beta-lactam antibiotics, enhancing overall antimicrobial efficacy.

- Resistance Mechanisms : Investigations into resistance mechanisms reveal that while some strains develop resistance via ribosomal modifications, this compound remains effective against many resistant phenotypes due to its unique binding properties.

Table 3: Synergistic Effects with Other Antibiotics

| Antibiotic Class | Synergy Observed |

|---|---|

| Beta-lactams | Enhanced efficacy observed in vitro and in vivo models. |

| Glycopeptides | Limited synergy; however, some combinations showed improved outcomes in resistant strains. |

Propiedades

IUPAC Name |

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,20+,21-,22-,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBAGMWJRMBEO-VGBMZARNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102648-23-7, 23477-98-7 | |

| Record name | Antibiotic T-2636 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102648237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEDECAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLK252Z51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.